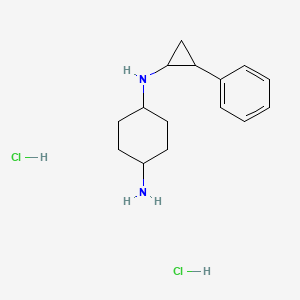
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a phenyl ring and a cyclohexane ring with two amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Cyclohexane Ring: The phenylcyclopropyl compound is then subjected to a series of reactions to form the cyclohexane ring, including hydrogenation and cyclization.
Introduction of Amine Groups:
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also include purification steps such as crystallization and recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
Applications De Recherche Scientifique
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride can be compared with other similar compounds, such as:
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine monohydrochloride: Contains only one hydrochloride group, leading to different physicochemical properties.
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine trihydrochloride: Contains three hydrochloride groups, which may enhance its solubility in water but could also affect its reactivity.
The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H24Cl2N2 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-N-(2-phenylcyclopropyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H |
Clé InChI |
UCINOBZMLCREGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















